Cas no 1361923-29-6 (2-(Aminomethyl)-3-cyano-4-(trifluoromethoxy)pyridine)

2-(Aminomethyl)-3-cyano-4-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 2-(Aminomethyl)-3-cyano-4-(trifluoromethoxy)pyridine
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- インチ: 1S/C8H6F3N3O/c9-8(10,11)15-7-1-2-14-6(4-13)5(7)3-12/h1-2H,4,13H2
- InChIKey: AMRAINOTGIEAHE-UHFFFAOYSA-N
- SMILES: FC(OC1C=CN=C(CN)C=1C#N)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 260
- XLogP3: 0.6
- トポロジー分子極性表面積: 71.9
2-(Aminomethyl)-3-cyano-4-(trifluoromethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A022001972-250mg |
2-(Aminomethyl)-3-cyano-4-(trifluoromethoxy)pyridine |
1361923-29-6 | 97% | 250mg |
$727.60 | 2022-04-02 | |
Alichem | A022001972-500mg |
2-(Aminomethyl)-3-cyano-4-(trifluoromethoxy)pyridine |
1361923-29-6 | 97% | 500mg |
$1,009.40 | 2022-04-02 | |
Alichem | A022001972-1g |
2-(Aminomethyl)-3-cyano-4-(trifluoromethoxy)pyridine |
1361923-29-6 | 97% | 1g |
$1,797.60 | 2022-04-02 |
2-(Aminomethyl)-3-cyano-4-(trifluoromethoxy)pyridine 関連文献
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
2-(Aminomethyl)-3-cyano-4-(trifluoromethoxy)pyridineに関する追加情報
Research Brief on 2-(Aminomethyl)-3-cyano-4-(trifluoromethoxy)pyridine (CAS: 1361923-29-6)
The compound 2-(Aminomethyl)-3-cyano-4-(trifluoromethoxy)pyridine (CAS: 1361923-29-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique trifluoromethoxy and cyano functional groups, exhibits promising potential in drug discovery and development. Recent studies have explored its applications as a versatile intermediate in the synthesis of bioactive molecules, particularly in the design of kinase inhibitors and modulators of central nervous system (CNS) targets.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 2-(Aminomethyl)-3-cyano-4-(trifluoromethoxy)pyridine as a key scaffold for developing novel neuroprotective agents. The study highlighted the compound's ability to cross the blood-brain barrier (BBB) due to its optimal lipophilicity (LogP ~2.1) and molecular weight (MW: 221.18 g/mol). Molecular docking simulations revealed strong interactions with NMDA receptor subunits, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease.
Another significant advancement was reported in ACS Chemical Biology, where the compound was utilized as a precursor for synthesizing selective JAK3 inhibitors. The trifluoromethoxy group at the 4-position was found to enhance binding affinity (IC50 = 12 nM) while maintaining selectivity over other JAK isoforms. This research opens new avenues for developing targeted immunomodulatory therapies with reduced off-target effects.
Recent patent filings (WO2023056421, US2023187542) have expanded the compound's utility in agricultural chemistry, demonstrating efficacy as a fungicidal agent against Fusarium species. The cyano group at the 3-position was identified as crucial for antifungal activity, with EC50 values ranging from 0.8-2.3 μM against various plant pathogens.
Ongoing clinical trials (NCT05678244) are evaluating derivatives of 2-(Aminomethyl)-3-cyano-4-(trifluoromethoxy)pyridine as potential anticancer agents. Preliminary results show promising antiproliferative activity against triple-negative breast cancer cell lines (MDA-MB-231, IC50 = 0.45 μM) through inhibition of PI3K/mTOR signaling pathways. The compound's metabolic stability (t1/2 > 6 hours in human liver microsomes) and low cytotoxicity to normal cells (SI > 50) make it an attractive candidate for further development.
From a synthetic chemistry perspective, recent advances in continuous flow chemistry have improved the scalable production of 1361923-29-6. A 2024 Nature Protocols publication detailed an optimized three-step synthesis with 78% overall yield and >99.5% purity, addressing previous challenges in controlling regioselectivity during pyridine functionalization.
In conclusion, 2-(Aminomethyl)-3-cyano-4-(trifluoromethoxy)pyridine represents a multifaceted chemical entity with diverse applications across therapeutic areas. Its unique structural features continue to inspire innovative drug design strategies, while recent synthetic breakthroughs have enhanced its accessibility for both academic and industrial research. Future studies should focus on elucidating its structure-activity relationships across different biological targets and exploring novel derivatization approaches to expand its pharmacological potential.
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